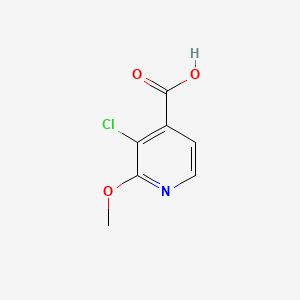
5-(Benzyloxy)-2,3-dichloropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(Benzyloxy)-2,3-dichloropyridine” is a chemical compound likely containing a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The “benzyloxy” prefix suggests the presence of a benzyloxy group (C6H5-CH2-O-) attached to the pyridine ring .
Chemical Reactions Analysis
Pyridine compounds can participate in various chemical reactions, including electrophilic and nucleophilic substitutions. The presence of the benzyloxy group may also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(Benzyloxy)-2,3-dichloropyridine” would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the benzyloxy group) would influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Supramolecular Chemistry and Biological Activity
- Supramolecular Building Blocks : Compounds like benzene-1,3,5-tricarboxamides (BTAs) have been extensively studied for their supramolecular self-assembly behavior, which enables their use in nanotechnology, polymer processing, and biomedical applications. Their ability to form one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding showcases the versatile applications of similar structured compounds in designing supramolecular assemblies (Cantekin, de Greef, & Palmans, 2012).
Environmental and Health Impact Studies
- Environmental Persistence and Toxicity : Research on compounds like triclosan, which shares structural features such as chlorination with 5-(Benzyloxy)-2,3-dichloropyridine, provides insights into the environmental behavior, degradation pathways, and toxicological effects of halogenated compounds. These studies highlight the importance of understanding the environmental fate and potential health impacts of synthetic chemicals (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
Organic Synthesis and Catalysis
- Hybrid Catalysts in Synthesis : The development of hybrid catalysts for synthesizing structurally complex molecules, such as 5H-pyrano[2,3-d]pyrimidine scaffolds, demonstrates the ongoing innovation in organic synthesis. These catalysts facilitate one-pot multicomponent reactions, offering a glimpse into how similar catalytic strategies might be applied to synthesize or modify compounds like 5-(Benzyloxy)-2,3-dichloropyridine (Parmar, Vala, & Patel, 2023).
Medicinal Chemistry and Drug Discovery
- Antineoplastic Agents : The review of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones as candidate antineoplastic agents over the last 15 years showcases the potential of structurally complex molecules in cancer therapy. This research underscores the importance of structure-activity relationships in designing effective therapeutic agents, a principle that is also relevant in the research and development of compounds like 5-(Benzyloxy)-2,3-dichloropyridine for potential medicinal applications (Hossain, Enci, Dimmock, & Das, 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,3-dichloro-5-phenylmethoxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-11-6-10(7-15-12(11)14)16-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKDILGRPWWOPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(N=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716551 |
Source


|
| Record name | 5-(Benzyloxy)-2,3-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)-2,3-dichloropyridine | |
CAS RN |
1314987-39-7 |
Source


|
| Record name | 2,3-Dichloro-5-(phenylmethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314987-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Benzyloxy)-2,3-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Amino-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B572864.png)

![8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B572866.png)




![(1S,2S,4R)-7-tert-Butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B572875.png)